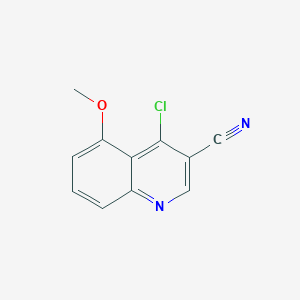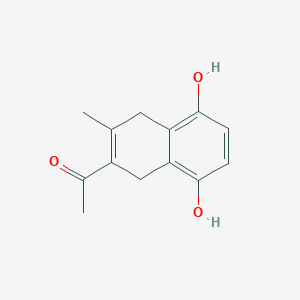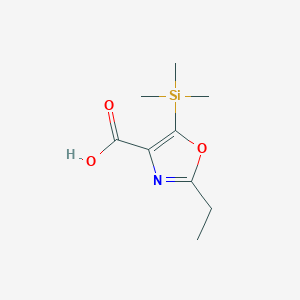
Cyclopentanone, 3-(dimethylphenylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethyl(phenyl)silyl)cyclopentanone is an organosilicon compound with the molecular formula C13H18OSi It is characterized by the presence of a cyclopentanone ring substituted with a dimethyl(phenyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl(phenyl)silyl)cyclopentanone typically involves the reaction of cyclopentanone with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl enolate intermediate, which then undergoes silylation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Dimethyl(phenyl)silyl)cyclopentanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethyl(phenyl)silyl)cyclopentanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes .
Wissenschaftliche Forschungsanwendungen
3-(Dimethyl(phenyl)silyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is utilized in the production of silicon-containing materials and catalysts.
Wirkmechanismus
The mechanism by which 3-(Dimethyl(phenyl)silyl)cyclopentanone exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and influence the reactivity of the cyclopentanone ring. These interactions are crucial for the compound’s role in organic synthesis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilylcyclopentanone
- Phenylsilylcyclopentanone
- Dimethylsilylcyclopentanone
Uniqueness
3-(Dimethyl(phenyl)silyl)cyclopentanone is unique due to the presence of both dimethyl and phenyl groups attached to the silicon atom. This combination imparts distinct reactivity and stability compared to other silyl-substituted cyclopentanones. The phenyl group enhances the compound’s ability to participate in various chemical reactions, while the dimethyl groups provide steric protection .
Eigenschaften
CAS-Nummer |
109023-10-1 |
|---|---|
Molekularformel |
C13H18OSi |
Molekulargewicht |
218.37 g/mol |
IUPAC-Name |
3-[dimethyl(phenyl)silyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H18OSi/c1-15(2,12-6-4-3-5-7-12)13-9-8-11(14)10-13/h3-7,13H,8-10H2,1-2H3 |
InChI-Schlüssel |
ATYQIQHFAGEZRO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1CCC(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)




![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)


![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)




